Avosentan-d3
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Overview
Description
Avosentan-d3 is a potent and highly selective endothelin receptor antagonist. It is primarily investigated for its potential therapeutic effects in treating diabetic nephropathy and cardiovascular disorders. This compound works by blocking the endothelin receptor A, which plays a significant role in vasoconstriction and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Avosentan-d3 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary and typically involves the use of advanced organic synthesis techniques to ensure high purity and yield .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to maintain consistency and quality. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Avosentan-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Avosentan-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study endothelin receptor antagonism and its effects on various chemical pathways.
Biology: Investigated for its role in modulating biological processes such as vasoconstriction and inflammation.
Medicine: Explored for its therapeutic potential in treating conditions like diabetic nephropathy and cardiovascular disorders.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Avosentan-d3 exerts its effects by selectively blocking the endothelin receptor A. This receptor is involved in the regulation of vascular tone and inflammatory responses. By inhibiting this receptor, this compound reduces vasoconstriction and inflammation, leading to improved blood flow and reduced tissue damage .
Comparison with Similar Compounds
Similar Compounds
Bosentan: Another endothelin receptor antagonist used to treat pulmonary arterial hypertension.
Macitentan: A dual endothelin receptor antagonist with similar therapeutic applications.
Sitaxentan: A selective endothelin receptor antagonist used in clinical trials for various cardiovascular conditions.
Uniqueness
Avosentan-d3 is unique due to its high selectivity for endothelin receptor A and its potent effects in reducing proteinuria in patients with diabetic nephropathy. This selectivity minimizes off-target effects and enhances its therapeutic potential compared to other endothelin receptor antagonists .
Properties
IUPAC Name |
N-[5-(2-methoxyphenoxy)-2-pyridin-4-yl-6-(trideuteriomethoxy)pyrimidin-4-yl]-5-methylpyridine-2-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-15-8-9-19(25-14-15)34(29,30)28-22-20(33-18-7-5-4-6-17(18)31-2)23(32-3)27-21(26-22)16-10-12-24-13-11-16/h4-14H,1-3H3,(H,26,27,28)/i3D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWLTKFZAOSWSM-HPRDVNIFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC=NC=C3)OC)OC4=CC=CC=C4OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=C1OC2=CC=CC=C2OC)NS(=O)(=O)C3=NC=C(C=C3)C)C4=CC=NC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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